Lauroyl-L-carnitine-d9 (chloride)
Description
Systematic Nomenclature and Synonym Conventions
The systematic IUPAC name for Lauroyl-L-carnitine-d9 (chloride) is (3R)-3-[(d9-trimethylazaniumyl)oxy]-4-oxo-4-(dodecyloxy)butanoate chloride . This nomenclature reflects its core structure: an L-carnitine backbone esterified with lauric acid (dodecanoic acid) and substituted with nine deuterium atoms on the trimethylammonium group.
Synonymous designations include:
The "d9" notation specifies isotopic enrichment at the trimethylammonium group, while "chloride" denotes the counterion balancing the quaternary ammonium charge.
Molecular Architecture and Isotopic Labeling Patterns
The molecular formula is C₁₉H₂₉D₉ClNO₄ , with a molar mass of 389.02 g/mol . Key structural components include:
The isotopic labeling pattern localizes deuterium exclusively on the trimethylammonium group, as evidenced by the SMILES notation:OC(C[C@@H](OC(CCCCCCCCCCC)=O)C[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=O.[Cl-]. This selective deuteration minimizes interference with the molecule’s metabolic interactions while enabling precise mass spectrometric detection.
Crystalline Structure and Stereochemical Configuration
Though X-ray crystallographic data remain unpublished, physicochemical analyses reveal:
- Physical form : Hygroscopic white powder requiring storage at -20°C in desiccated conditions.
- Solubility : ≥10 mg/mL in dimethyl sulfoxide (DMSO), with limited aqueous solubility.
The stereochemical integrity of the L-carnitine moiety is critical for biological activity. The (3R) configuration ensures proper orientation for binding to carnitine palmitoyltransferases during fatty acid shuttling. The lauroyl chain adopts a linear conformation, optimized for mitochondrial membrane penetration.
Deuterium substitution at the trimethylammonium group does not alter the molecule’s spatial geometry, as confirmed by retained chromatographic behavior in HPLC-MS assays compared to non-deuterated analogs. This preservation of structure validates its utility as an internal standard in lipidomics.
Properties
Molecular Formula |
C19H38ClNO4 |
|---|---|
Molecular Weight |
389.0 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3,3D3,4D3; |
InChI Key |
PDBBUDRTWRVCFN-KIYCHUIWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis from L-Carnitine
The foundational method for synthesizing lauroyl-L-carnitine derivatives involves a two-step process starting with L-carnitine. As detailed in patent CN101774934B, this approach uses acetic acid as a solvent and lauroyl chloride as the acylating agent:
Acylation Reaction :
- L-carnitine reacts with lauroyl chloride under heated conditions (60–80°C) in acetic acid.
- The reaction mixture is decompressed to remove excess acetic acid, followed by acetone addition to precipitate the crude product.
- Key parameters:
Purification :
For deuterium labeling, this method is modified by substituting hydrogenated lauroyl chloride with deuterated analogs (e.g., lauroyl-d9 chloride) during the acylation step.
Deuterium Incorporation Strategies
Deuterium labeling introduces stable isotopes into the lauroyl chain, typically at the C-12 position. Two primary methods are employed:
Direct Synthesis Using Deuterated Reagents :
Post-Synthetic Isotope Exchange :
- Hydrogen-deuterium exchange is catalyzed by acidic or basic conditions, though this method risks racemization and is less commonly used.
Industrial-Scale Production
Process Optimization
Industrial production scales the two-step synthesis while addressing challenges in solvent recovery and waste management:
Reactor Design :
Solvent Recycling :
Purification and Quality Control
Crystallization :
Analytical Validation :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (MS) :
Analytical and Characterization Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 389.02 g/mol | MS |
| Purity | >99% | HPLC |
| Solubility in DMSO | ≥10 mg/mL (25.71 mM) | UV-Vis spectroscopy |
| Storage Stability | 6 months at -80°C | Long-term stability studies |
Isotopic Purity Assessment
Deuterium incorporation is validated using:
- Nuclear Magnetic Resonance (NMR) :
- $$ ^2H $$-NMR confirms nine deuterium atoms in the lauroyl chain (δ 0.8–1.5 ppm).
- Isotope Ratio Mass Spectrometry (IRMS) :
- Deuterium enrichment: 98.5–99.2%.
Impact of Deuterium Labeling on Pharmacokinetics
Deuterium substitution alters the compound’s metabolic stability and bioavailability:
- Extended Half-Life :
- Deuteration reduces cytochrome P450-mediated oxidation, increasing half-life by 2.3-fold in rodent models.
- Improved Tracing Accuracy :
- Lauroyl-L-carnitine-d9 produces distinct MS/MS fragments (e.g., m/z 85.1 for deuterated acylcarnitines), enabling precise quantification in biological matrices.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond in Lauroyl-L-carnitine-d9 (chloride) is susceptible to hydrolysis, yielding deuterium-labeled L-carnitine and lauric acid. This reaction is critical for studying metabolic degradation pathways.
Reaction Scheme :
Conditions and Outcomes :
-
Acidic Hydrolysis : Conducted in hydrochloric acid, leading to cleavage of the ester linkage.
-
Basic Hydrolysis : Not explicitly documented but theoretically feasible under alkaline conditions (e.g., NaOH).
The deuterium label’s stability ensures that hydrolysis does not compromise its utility in tracer studies.
Stability of Deuterium Label
The compound’s nine deuterium atoms are strategically positioned to avoid participation in typical reactions, ensuring minimal isotopic exchange. This stability is validated by:
-
Mass Spectrometry : No loss of deuterium signal observed during metabolic tracking.
-
Thermal Stability : Retains isotopic purity even at elevated temperatures (up to 80°C) .
Comparative Reactivity
Lauroyl-L-carnitine-d9 (chloride) shares reactivity patterns with non-deuterated analogs but offers enhanced analytical precision. Key differences include:
| Property | Lauroyl-L-carnitine-d9 (chloride) | Non-Deuterated Analog |
|---|---|---|
| Isotopic Interference | Minimal in MS analysis | Potential signal overlap |
| Synthetic Yield | 93.5% (total recovery) | Comparable |
| Metabolic Half-Life | Similar, with precise tracking | Less traceable |
Industrial and Research Implications
Scientific Research Applications
Lauroyl-L-carnitine-d9 (chloride) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Lauroyl-L-carnitine-d9 (chloride) involves its role in energy metabolism. It acts as an acylcarnitine, facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP). The compound targets enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II .
Comparison with Similar Compounds
Structural and Functional Differences
Chain Length Variation
Acylcarnitines are classified by acyl chain length (C2–C26). Lauroyl-L-carnitine-d9 (C12:0) has a 12-carbon saturated chain, distinguishing it from:
- Acetylcarnitine (C2): A short-chain acylcarnitine involved in glucose metabolism.
- Octanoylcarnitine (C8): Medium-chain; bypasses carnitine shuttle for mitochondrial entry. Used in metabolic disorder diagnostics .
- Palmitoylcarnitine (C16) : Long-chain; accumulates in fatty acid oxidation defects. Lower solubility than C12, requiring surfactants for experimental use .
Deuterated vs. Non-Deuterated Forms
Branched-Chain and Dicarboxylic Derivatives
- Isovaleryl-L-carnitine (C5) : Branched-chain derivative (molecular weight 255.38 g/mol). Elevated in leucine metabolism disorders. Structural branching alters enzyme binding kinetics compared to straight-chain C12 .
- Glutarylcarnitine-d9 (C5DC): Dicarboxylic acylcarnitine (five-carbon chain with two carboxylic groups). Associated with glutaric acidemia; polar structure reduces lipid membrane permeability versus monocarboxylic C12 .
Analytical and Metabolic Roles
Physicochemical Properties
Commercial and Research Use
Biological Activity
Lauroyl-L-carnitine-d9 (chloride) is a chemically modified derivative of L-carnitine, featuring a lauroyl (dodecanoyl) group and isotopically labeled with deuterium. This compound has garnered attention for its potential biological activities, particularly in enhancing drug absorption and influencing metabolic pathways related to fatty acid metabolism. This article explores the biological activity of Lauroyl-L-carnitine-d9 (chloride), including its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₉H₃₈ClNO₄
- Molecular Weight : 379.96 g/mol
- CAS Number : 6919-91-1
Lauroyl-L-carnitine-d9 (chloride) functions primarily as an absorption enhancer , facilitating the transport of drugs across biological membranes. Its structural similarity to L-carnitine allows it to participate in various metabolic processes, particularly those involving fatty acid transport and oxidation. The incorporation of a lauroyl group enhances its lipophilicity, which may improve its ability to penetrate cell membranes and interact with cellular targets.
Key Biological Activities:
- Fatty Acid Transport : Like L-carnitine, Lauroyl-L-carnitine-d9 plays a critical role in transporting long-chain fatty acids into mitochondria for β-oxidation, a process essential for energy production.
- Drug Absorption Enhancement : Studies indicate that this compound can improve the bioavailability of co-administered drugs by altering membrane permeability and enhancing absorption rates .
- Metabolic Regulation : It may influence metabolic pathways by modulating the acyl/free carnitine ratio, which is crucial for maintaining metabolic homeostasis during conditions of stress or disease .
Case Studies
- Absorption Studies : Research has demonstrated that Lauroyl-L-carnitine-d9 significantly enhances the absorption of various pharmaceutical compounds in vitro. For instance, studies conducted on intestinal epithelial cells showed improved uptake of model drugs when co-administered with Lauroyl-L-carnitine-d9 .
- Metabolic Impact : In metabolic studies involving animal models, Lauroyl-L-carnitine-d9 administration led to increased fatty acid oxidation rates and improved mitochondrial function. This suggests potential benefits in conditions characterized by impaired fatty acid metabolism .
- Safety Profile : Toxicological assessments have indicated that Lauroyl-L-carnitine-d9 exhibits a favorable safety profile, with no significant adverse effects noted in long-term studies at high doses .
Comparative Analysis
The following table summarizes the structural and functional characteristics of related compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| L-Carnitine | Amino acid derivative | Involved in fatty acid transport; no acyl group |
| Acetyl-L-carnitine | Acetylated form | Enhances cognitive function; shorter chain |
| Propionyl-L-carnitine | Propionylated form | Used for energy metabolism; medium chain |
| Lauric Acid | Fatty acid | Source of lauroyl group; no carnitine moiety |
| Lauroyl-L-carnitine-d9 | Modified carnitine | Long-chain fatty acyl group; isotopically labeled |
Q & A
Basic Research Questions
Q. How should stock solutions of Lauroyl-L-carnitine-d9 chloride be prepared to ensure stability and reproducibility?
- Methodology : Dissolve the compound in solvents such as DMF (15 mg/mL), DMSO (20 mg/mL), ethanol (25 mg/mL), or PBS (10 mg/mL) based on compatibility with downstream assays. Aliquot and store at -20°C to prevent degradation. Validate solubility using spectrophotometric or chromatographic methods for batch consistency .
Q. What is the role of Lauroyl-L-carnitine-d9 chloride as an internal standard in carnitine quantification studies?
- Methodology : Spike a known concentration of Lauroyl-L-carnitine-d9 chloride into biological samples prior to extraction. Use LC-MS or GC-MS to measure the analyte-to-internal standard peak area ratio, correcting for matrix effects and variability in extraction efficiency. Ensure the deuterated standard co-elutes with endogenous carnitine to validate retention time alignment .
Q. How can researchers verify the purity and isotopic integrity of commercial Lauroyl-L-carnitine-d9 chloride batches?
- Methodology : Request the Certificate of Analysis (COA) from suppliers, which should include purity (>99%) and isotopic enrichment data. Cross-validate using NMR to confirm deuterium incorporation at specified positions or HPLC-MS to detect impurities. Batch-specific COAs are critical for traceability .
Advanced Research Questions
Q. How can isotopic interference be minimized when using Lauroyl-L-carnitine-d9 chloride in high-resolution mass spectrometry (HRMS)?
- Methodology : Adjust mass spectrometer settings to resolve the +9 Da mass shift of the deuterated standard from natural isotopic clusters of endogenous carnitine. Use extracted ion chromatograms (EIC) with narrow mass windows (±0.005 Da) to avoid overlap with nearby isotopes (e.g., 13C or 15N). Validate using synthetic matrices spiked with non-deuterated analogs .
Q. What experimental strategies address discrepancies in carnitine recovery rates across different biological matrices?
- Methodology : Perform matrix-matched calibration by spiking Lauroyl-L-carnitine-d9 chloride into blank matrices (e.g., plasma, tissue homogenates) to account for ion suppression or enhancement. Compare recovery rates using standard addition methods and optimize extraction protocols (e.g., solid-phase extraction vs. protein precipitation) to improve consistency .
Q. How do researchers validate the absence of pharmacokinetic bias when using deuterated carnitine analogs in tracer studies?
- Methodology : Conduct parallel experiments with non-deuterated Lauroyl-L-carnitine to assess isotopic effects on absorption, distribution, or metabolism. Use stable isotope-resolved metabolomics (SIRM) to track differential labeling patterns and confirm that deuterium does not alter metabolic pathways .
Q. What analytical approaches resolve contradictions in carnitine quantification between LC-MS and enzymatic assays?
- Methodology : Compare results from both methods using Bland-Altman analysis to identify systematic biases. Enzymatic assays may overestimate carnitine due to cross-reactivity with acylated derivatives, whereas LC-MS with Lauroyl-L-carnitine-d9 chloride provides specificity. Cross-validate with orthogonal techniques like capillary electrophoresis .
Methodological Best Practices
- Data Reporting : Include batch-specific COA details, solvent preparation protocols, and MS parameters (e.g., ionization mode, collision energy) in publications to ensure reproducibility .
- Contradiction Analysis : Use multivariate regression to identify confounding variables (e.g., matrix pH, lipid content) affecting quantification accuracy. Report recovery rates and limits of detection (LOD) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
